

# An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutoxybenzoic Acid

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## Compound of Interest

Compound Name: 4-Isobutoxybenzoic acid

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This technical guide provides a comprehensive overview of the physicochemical properties of **4-isobutoxybenzoic acid**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally similar alkoxybenzoic acids to provide a basis for property estimation. Additionally, to address potential nomenclature confusion, a clear distinction and comparative data for 4-isobutylbenzoic acid are provided. This document outlines standard experimental protocols for determining these key physicochemical parameters and includes a workflow for the systematic characterization of a chemical compound.

## Compound Identification and Distinction

It is crucial to distinguish between **4-isobutoxybenzoic acid** and its isomer, 4-isobutylbenzoic acid, as their structural differences lead to different physicochemical properties.

- **4-Isobutoxybenzoic Acid:** Features an isobutoxy group ( $-\text{O}-\text{CH}_2\text{CH}(\text{CH}_3)_2$ ) attached to the benzoic acid backbone via an ether linkage. Its molecular formula is  $\text{C}_{11}\text{H}_{14}\text{O}_3$ .
- **4-Isobutylbenzoic Acid:** Possesses an isobutyl group ( $-\text{CH}_2\text{CH}(\text{CH}_3)_2$ ) directly bonded to the benzene ring. Its molecular formula is  $\text{C}_{11}\text{H}_{14}\text{O}_2$ .[\[1\]](#)

## Physicochemical Properties

The following tables summarize the key physicochemical properties. Given the scarcity of experimental data for **4-isobutoxybenzoic acid**, properties for structurally related p-alkoxybenzoic acids are presented to provide context and allow for informed estimations.

### 4-Isobutoxybenzoic Acid and Structural Analogs

This table presents data for p-alkoxybenzoic acids with similar chain lengths, which can be used to predict the properties of **4-isobutoxybenzoic acid**.

Property	4-Propoxybenzoic Acid	4-Isopropoxybenzoic Acid	4-Butoxybenzoic Acid
CAS Number	5438-19-7[2][3][4]	13205-46-4[5][6]	1498-96-0[7][8]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> [3][4]	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> [5]	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub> [8][9]
Molecular Weight	180.20 g/mol [3]	180.20 g/mol [5]	194.23 g/mol [9]
Physical Form	Liquid crystal, Powder[2]	Solid, Crystals or powder[10]	Solid
Melting Point	144-146 °C[2]	164-167 °C[6]	147-150 °C[7]
Boiling Point	~273 °C (estimate)[2]	Not available	Not available
Solubility in Water	Insoluble[2]	Insoluble[6]	Not available
pKa	4.78 (at 20°C)[2]	Not available	Not available
logP (Octanol/Water)	3.1 (Predicted)	2.8 (Predicted)	3.6 (Predicted)

### Comparative Data: 4-Isobutylbenzoic Acid

This table provides the physicochemical properties of the isomeric compound, 4-isobutylbenzoic acid.

Property	4-Isobutylbenzoic Acid
CAS Number	38861-88-0[1][11][12][13]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub> [1][12]
Molecular Weight	178.23 g/mol [12][13]
Physical Form	Solid, White to Almost white powder to crystal[12]
Purity	95% to >99% available commercially[12]
logP (Octanol/Water)	3.7 (Predicted)[13]

## Experimental Protocols

The following sections detail standard laboratory methodologies for the determination of the principal physicochemical properties of organic compounds like **4-isobutoxybenzoic acid**.

### Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method[14]

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[14][15]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.[14]
- **Heating:** The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting)

are recorded. This range is the melting point. For accurate results, a slow heating rate is critical.<sup>[14]</sup>

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.<sup>[16][17]</sup>

Methodology: Micro Boiling Point (Capillary Method)<sup>[16][18]</sup>

- **Sample Preparation:** A few milliliters of the liquid compound are placed in a small fusion tube.<sup>[16][18]</sup>
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer.<sup>[16][17][18]</sup>
- **Heating:** The assembly is heated in a heating bath (e.g., Thiele tube or aluminum block).<sup>[16][18]</sup>
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.<sup>[17][19]</sup>

## Solubility Determination

Solubility provides insights into the polarity and the presence of acidic or basic functional groups within a molecule.<sup>[20]</sup>

Methodology: Qualitative Solubility Testing<sup>[20]</sup>

- **Water Solubility:** Approximately 25 mg of the solid compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble. The pH of the resulting solution can be tested with litmus or pH paper to identify acidic or basic properties.<sup>[20][21]</sup>
- **Aqueous Acid/Base Solubility:** If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO<sub>3</sub>, and HCl.<sup>[20][21]</sup>

- Solubility in 5% NaOH suggests the presence of an acidic functional group (e.g., carboxylic acid or phenol).[21]
- Solubility in 5% NaHCO<sub>3</sub> indicates a relatively strong acid, such as a carboxylic acid.[20]
- Solubility in 5% HCl points to the presence of a basic functional group (e.g., an amine).[20]
- Organic Solvent Solubility: Solubility in a non-polar organic solvent like diethyl ether can also be assessed to understand the compound's lipophilicity.[20]

## pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration[22]

- Sample Preparation: A precise amount of the acidic compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility. The solution must be free of carbonate to avoid errors.[22]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[22]  
Other methods like spectrophotometry and conductometry can also be employed.[22]

## Octanol-Water Partition Coefficient (logP) Determination

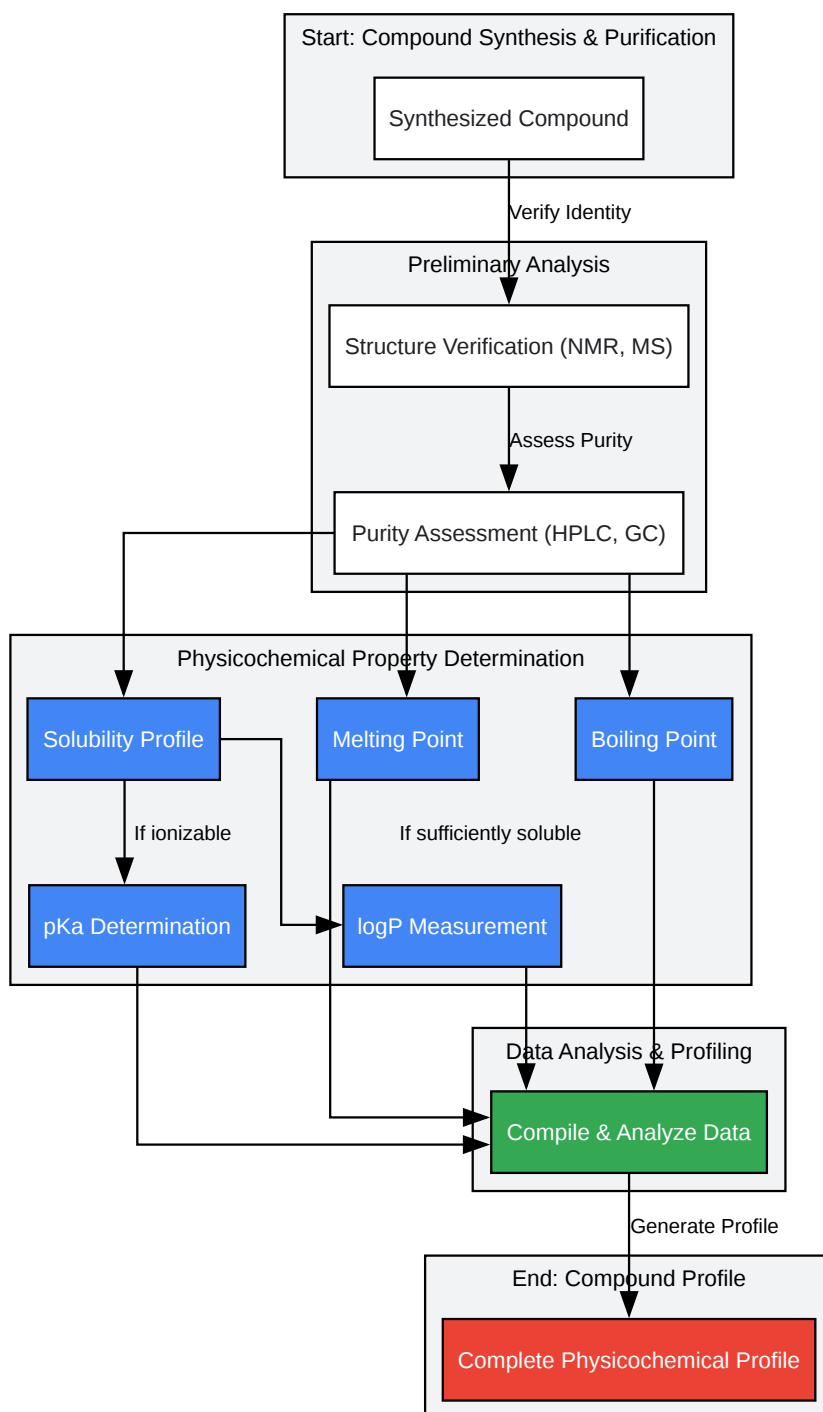
The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties, such as absorption and distribution. It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.[23]

Methodology: Shake-Flask Method[23]

- Phase Preparation: n-Octanol is saturated with water, and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) is saturated with n-octanol. This ensures that the two phases are in equilibrium before the experiment begins.[24]
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
- Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand for complete phase separation.[24]
- Concentration Analysis: The concentration of the compound in each phase (octanol and aqueous) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as  $P = \frac{\text{Concentration in Octanol}}{\text{Concentration in Water}}$ . The logP is the base-10 logarithm of this value.[23] HPLC-based methods are also widely used for rapid logP determination.[23][25]

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like **4-isobutoxybenzoic acid**.



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Workflow for Physicochemical Characterization.

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